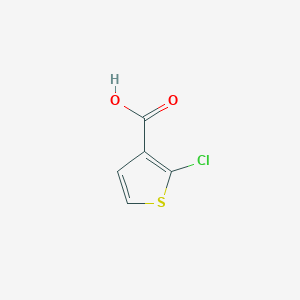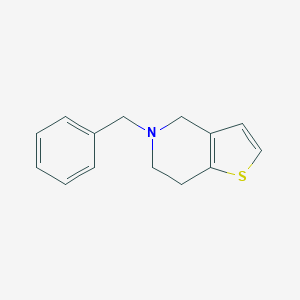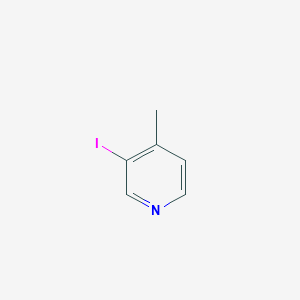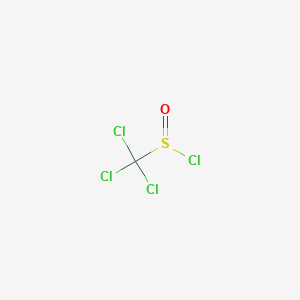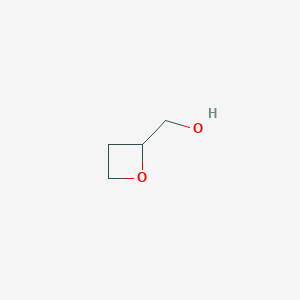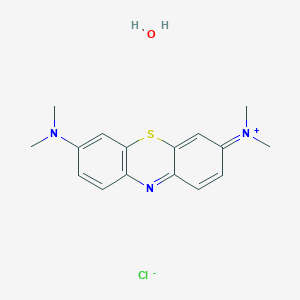
Methylenblau-Hydrat
Übersicht
Beschreibung
Methylene blue hydrate is a compound that exhibits a variety of hydrate forms, including pentahydrate, dihydrate, and monohydrate, among others. These forms have distinct crystal structures and are characterized by their different water content. The crystalline state of methylene blue has been extensively studied, revealing the absence of a trihydrate form and the presence of other hydrates with varying water equivalents . Methylene blue is also a versatile organic dye used in photochemical reactions, leveraging visible light to catalyze the formation of various chemical bonds .
Synthesis Analysis
The synthesis of methylene blue can be achieved through an electrochemical method, which involves the Michael-type reaction of electrochemically generated quinone-diimine derived from the oxidation of N,N-dimethyl-p-phenylenediamine with sodium sulfide as a nucleophile . This process follows an EC-ECECC mechanism and represents an efficient one-pot approach to producing methylene blue.
Molecular Structure Analysis
The molecular structure of methylene blue has been investigated using time-dependent density functional theory (TDDFT), which, despite certain limitations, can describe its optical excitations accurately when using an optimally tuned range-separated hybrid functional. This approach takes into account the interactions between the solvent and the solute, providing a realistic description of methylene blue in its solvated state .
Chemical Reactions Analysis
Methylene blue participates in various chemical reactions, including its reduction to leucomethylene blue in the presence of nanocatalysts. This reaction is kinetically unfavorable but can be accelerated using nanocatalytic systems, which have been classified based on the supporting medium used . Additionally, methylene blue can intercalate into host structures like barium phosphate, which significantly alters its electrochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylene blue hydrates have been characterized using techniques such as X-ray powder diffraction, infrared spectroscopy, thermogravimetry, and differential scanning calorimetry. These studies have established phase diagrams and determined the stability domains of different hydrates as a function of water activity and temperature . The photochemical properties of methylene blue can also be modulated based on its adsorption at aqueous micelle interfaces, which affects its behavior in vivo and in restricted environments . The discoloration of methylene blue in Fe0/H2O systems has been characterized, revealing that co-precipitation with in situ generated iron corrosion products is a primary mechanism .
Relevant Case Studies
Case studies involving methylene blue hydrates include the investigation of its binding properties to herring sperm DNA, which is relevant for its applications in photodynamic therapy. The binding mode of methylene blue to DNA has been characterized spectroscopically, indicating an intercalative interaction . Another case study involves the characterization of the transformation and dehydration kinetics of methylene blue hydrates using terahertz time-domain spectroscopy, which provides insights into the stability and transformation of these hydrates under different conditions .
Wissenschaftliche Forschungsanwendungen
Abwasserbehandlung
Methylenblau-Hydrat wurde bei der Adsorption und Entfernung von Schadstoffen aus Abwasser eingesetzt . Seine hohe Adsorptionskapazität macht es zu einem exzellenten Kandidaten für die Behandlung industrieller Farbstoffabwässer und trägt zu Umweltschutz- und Wasserschutzbemühungen bei.
Biologische Färbung
In der biologischen Forschung dient this compound als entscheidender Farbstoff, um Zellstrukturen in der Mikroskopie hervorzuheben . Es ist besonders effektiv zum Färben von Nukleinsäuren und somit von unschätzbarem Wert für genetische und molekularbiologische Studien.
Medizinische Diagnostik
This compound wird in verschiedenen diagnostischen Verfahren eingesetzt, darunter die Visualisierung und Identifizierung bakterieller Infektionen . Seine Fähigkeit, bestimmte Zellen oder Gewebe zu färben, unterstützt die Diagnose von Krankheiten.
Neurologische Forschung
Die Verbindung hat neuroprotektive Eigenschaften und wird für ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson untersucht . Seine Rolle in der mitochondrialen Funktion macht es zu einem interessanten Thema in der Forschung zur Gehirngesundheit.
Pharmazeutische Entwicklung
In der pharmazeutischen Industrie wird this compound auf seine therapeutischen Eigenschaften untersucht, darunter seine Verwendung als Gegenmittel bei bestimmten Vergiftungen und seine potenziellen entzündungshemmenden Wirkungen .
Chemische Analyse
This compound spielt in der analytischen Chemie eine Rolle als Redoxindikator . Seine deutliche Farbänderung bei Oxidation oder Reduktion macht es zu einem nützlichen Werkzeug für chemische Assays und Reaktionen.
Antimikrobielle Anwendungen
Untersuchungen haben gezeigt, dass this compound durch Licht aktiviert werden kann, um reaktive Sauerstoffspezies zu erzeugen, die antimikrobielle Wirkungen haben . Diese Eigenschaft wird bei der Entwicklung neuer antimikrobieller Behandlungen genutzt.
Altern und Hautgesundheit
Studien legen nahe, dass this compound anti-aging-Effekte auf die Haut haben kann, die Wundheilung fördern und möglicherweise das Erscheinungsbild und die Gesundheit der Haut verbessern .
Wirkmechanismus
Target of Action
Methylene Blue (MB) is a versatile organic dye with diverse biological activities . It primarily targets the mitochondria , specifically the mitochondrial respiratory chain . It also targets nitric oxide synthases and monoamine oxidase (MAO) .
Mode of Action
MB acts as an oxidation-reduction agent . It inhibits the catalytic function of inducible and constitutive nitric oxide synthases via oxidation of enzyme-bound ferrous iron . It also inhibits monoamine oxidase (MAO) and increases the activity of mitochondrial cytochrome C oxidase (complex IV) . MB can act as an alternative electron carrier in the mitochondrial respiratory chain in the case of dysfunctional electron transport chain .
Biochemical Pathways
MB affects several biochemical pathways. It improves mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production . It also displays anti-inflammatory and anti-apoptotic effects, activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .
Pharmacokinetics
The pharmacokinetics of MB is complex due to its ability to form several different crystalline hydrates . These hydrates can transform from one to another at different temperatures or humidities . The dehydration kinetics of MB hydrates is investigated according to the variation of one of the main THz characteristic absorption peaks of MB pentahydrate with the heating time at different heating temperatures .
Result of Action
MB has a broad range of effects at the molecular and cellular level. It stabilizes systemic circulation without increasing peripheral resistance, decreases lipid peroxidation, and reduces anoxic tissue injury in brain and heart . It also reduces the age-related decline in grip strength and spatial memory when administered in drinking water .
Action Environment
The action of MB is influenced by environmental factors such as temperature and humidity . Four out of the five hydrates of MB are thermodynamically stable within a certain range of temperature and humidity . Therefore, the environment plays a crucial role in the action, efficacy, and stability of MB.
Safety and Hazards
Zukünftige Richtungen
Methylene Blue hydrate has potential use in wastewater treatment . The obtained novel 3D Li2Si2O5 hydrate structures exhibited a characteristic of mesoporous material and had an excellent adsorption capability of methylene blue with high adsorption amount of 49.42 mg·g−1 and color removal of 98.85% .
Eigenschaften
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVSELLRAGBDLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7220-79-3, 122965-43-9, 67183-68-0 | |
| Record name | Methylene blue trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122965-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene Blue monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLENE BLUE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




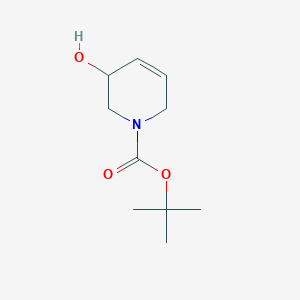
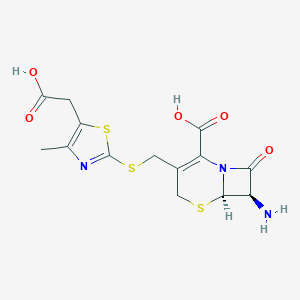
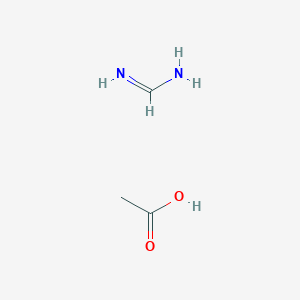
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)


